7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
CAS No.: 422526-63-4
Cat. No.: VC6354134
Molecular Formula: C15H10ClFN2OS
Molecular Weight: 320.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422526-63-4 |
|---|---|
| Molecular Formula | C15H10ClFN2OS |
| Molecular Weight | 320.77 |
| IUPAC Name | 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C15H10ClFN2OS/c16-10-3-6-12-13(7-10)18-15(21)19(14(12)20)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |
| Standard InChI Key | MTAGHPPQGGJQDL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)F |
Introduction
The compound 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic organic molecule belonging to the quinazolinone derivatives. Quinazolinones are a class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound includes a quinazoline core substituted with chlorine, a fluorophenyl group, and a sulfanylidene moiety.
Structural Features
The molecular structure of 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one consists of:
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A quinazolinone scaffold with a sulfur atom at the 2-position, forming a sulfanylidene group.
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A chlorine atom at the 7-position, which contributes to its electronic properties.
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A 4-fluorophenylmethyl group at the 3-position, enhancing its potential interactions with biological targets.
This unique combination of functional groups provides the compound with desirable physicochemical and pharmacological properties.
Synthesis
The synthesis of quinazolinone derivatives typically involves cyclization reactions starting from anthranilic acid derivatives or related precursors. For this compound:
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Starting Materials: The synthesis may begin with 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one as a precursor.
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Reagents: Sulfur-containing reagents such as N,N′-dithiocarbonyldiimidazole (DTCI) are commonly used to introduce the sulfanylidene group.
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Reaction Conditions: Refluxing in organic solvents like tetrahydrofuran (THF) ensures efficient cyclization and substitution reactions.
Biological Activity
Quinazolinone derivatives, including this compound, are known for their pharmacological potential:
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Antimicrobial Properties: The presence of halogen atoms (chlorine and fluorine) often enhances antibacterial and antifungal activity by increasing lipophilicity and membrane permeability.
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Potential Anticancer Activity: The quinazoline core is a common scaffold in kinase inhibitors, suggesting possible applications in cancer therapy.
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Anti-inflammatory Effects: Sulfanylidene groups can modulate inflammatory pathways.
Further studies are required to confirm these activities for this specific compound.
Crystallographic Data
Crystallographic studies often reveal:
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Planarity: Quinazolinones exhibit planar structures due to conjugation within the ring system.
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Hydrogen Bonding: The compound may form hydrogen bonds via its carbonyl oxygen or sulfanylidene sulfur, influencing its crystal packing and bioavailability.
Applications
This compound has potential applications in:
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Pharmaceutical Development: As a lead molecule for designing drugs targeting bacterial infections or cancer pathways.
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Material Science: Halogenated quinazolinones are sometimes explored for their optical or electronic properties.
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